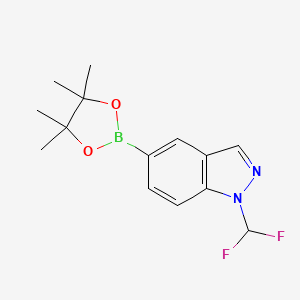

1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Description

1-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a boron-containing indazole derivative with a difluoromethyl group at the 1-position and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate ester) group at the 5-position. This compound is of significant interest in medicinal chemistry and materials science due to the versatility of the boronate ester group in Suzuki-Miyaura cross-coupling reactions, which enable the construction of complex aromatic systems . The difluoromethyl group enhances metabolic stability and modulates electronic properties, making the compound a valuable intermediate for drug discovery .

Properties

Molecular Formula |

C14H17BF2N2O2 |

|---|---|

Molecular Weight |

294.11 g/mol |

IUPAC Name |

1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |

InChI |

InChI=1S/C14H17BF2N2O2/c1-13(2)14(3,4)21-15(20-13)10-5-6-11-9(7-10)8-18-19(11)12(16)17/h5-8,12H,1-4H3 |

InChI Key |

ZNYUNCRBQXFCDY-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.

Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

Attachment of the Dioxaborolane Moiety: The dioxaborolane group can be attached through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated indazole.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of flow microreactor systems, which offer improved efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.

Scientific Research Applications

1-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It is used in the study of biological pathways and mechanisms, particularly those involving difluoromethyl groups.

Medicine: The compound has potential therapeutic applications, including as an anti-cancer agent and in the treatment of other diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes and receptors, while the dioxaborolane moiety can participate in boron-mediated reactions. These interactions can modulate various biological processes, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Indazole Core

Positional Isomerism

1-Isopropyl-6-(Pinacol Boronate)-1H-Indazole ():

This compound differs in the substitution pattern (boronate at position 6 vs. 5) and substituent (isopropyl vs. difluoromethyl). The synthesis yielded 40% for the 1-isopropyl isomer, suggesting steric or electronic factors at position 1 influence reactivity. The target compound’s 5-boronate position may offer superior regioselectivity in cross-coupling due to reduced steric hindrance.- The target compound’s difluoromethyl group, being smaller than methyl, may improve reactivity in such reactions.

Functional Group Modifications

1-Benzyl-5-(Pinacol Boronate)-1H-Indazole ():

The benzyl group at position 1 increases molecular weight (334.22 g/mol) and lipophilicity compared to the target compound (estimated molecular weight: ~320.8 g/mol). The difluoromethyl group’s electron-withdrawing nature may enhance the electrophilicity of the boronate group, accelerating cross-coupling .5-(Pinacol Boronate)-1H-Indazol-3-Amine ():

The amine group at position 3 introduces hydrogen-bonding capacity, which could improve solubility but reduce metabolic stability compared to the target compound’s fluorine substituents.

Physicochemical Properties and Reactivity

Table 1: Key Properties of Selected Indazole Derivatives

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Yield in Synthesis | Reactivity Notes |

|---|---|---|---|---|---|

| Target Compound | C16H20BF2N2O2 | ~320.8 | 1-CF2H, 5-boronate | N/A | High cross-coupling efficiency |

| 1-Isopropyl-6-boronate-1H-indazole (107) | C17H24BN2O2 | 305.20 | 1-isopropyl, 6-boronate | 40% | Moderate steric hindrance |

| 1-Benzyl-5-boronate-1H-indazole | C20H23BN2O2 | 334.22 | 1-benzyl, 5-boronate | N/A | High lipophilicity |

| 1-Methyl-5-boronate-1H-indazol-3-amine | C14H20BN3O2 | 273.14 | 1-CH3, 3-NH2, 5-boronate | N/A | Improved solubility |

Key Observations:

Biological Activity

1-(Difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a chemical compound with notable potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, focusing on its anti-cancer properties, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 292.08 g/mol. The presence of both difluoromethyl and boron functionalities enhances its biological properties.

Anti-Cancer Properties

Indazole derivatives have been extensively studied for their anti-cancer effects. The difluoromethyl group enhances lipophilicity and metabolic stability, which may improve pharmacokinetic properties. Research indicates that compounds containing indazole structures exhibit activity against various cancer cell lines and may serve as inhibitors of specific enzymes involved in tumor growth .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Anti-Cancer | Exhibits activity against various cancer cell lines |

| Enzyme Inhibition | Potential inhibitors of enzymes related to tumor growth |

| Selective Targeting | Boron-containing moieties may selectively target cancer cells |

The mechanism by which 1-(difluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole exerts its effects is still under investigation. However, it is believed that the compound interacts with specific cellular signaling pathways that regulate cell proliferation and apoptosis .

Synthesis Pathways

The synthesis of this compound typically involves several steps:

- Starting Materials : Use of boron-containing compounds and difluoromethyl precursors.

- Reagents : Common reagents include potassium carbonate and palladium catalysts.

- Conditions : Reactions are often performed under inert atmospheres at elevated temperatures (e.g., 60°C to 80°C) for several hours.

Table 2: Synthesis Conditions

| Step | Reagents & Conditions | Yield |

|---|---|---|

| 1 | Potassium carbonate in DMF at 60°C for 16h | Moderate |

| 2 | Palladium catalyst in dioxane at 80°C for 3h | High |

Case Study 1: PKMYT1 Inhibitor

A study highlighted the role of similar indazole derivatives as selective inhibitors for PKMYT1, a kinase involved in cell cycle regulation. The introduction of specific substituents significantly enhanced the potency against cancer cells harboring CCNE1 amplifications .

Case Study 2: Interaction Studies

Interaction studies have shown that this compound can modulate cellular signaling pathways effectively. It was found to inhibit the phosphorylation of key proteins involved in tumor progression .

Q & A

Basic: What are common synthetic routes for synthesizing 1-(difluoromethyl)-5-borylated indazole derivatives?

The synthesis typically involves sequential functionalization of the indazole core. Key steps include:

- Friedel-Crafts acylation to introduce substituents (e.g., using AlCl₃ and 1,2-dichlorobenzene as a solvent) .

- Indazole ring closure via hydrazine hydrate reflux in dimethylformamide (DMF), which facilitates cyclization and nitro group reduction .

- Boronate ester installation via Miyaura borylation, where palladium catalysts (e.g., Pd(dppf)Cl₂) and pinacolborane are used to introduce the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group .

- Difluoromethylation using reagents like ClCF₂H or BrCF₂H under basic conditions to install the -CF₂H moiety .

Basic: How is Suzuki-Miyaura cross-coupling applied to this compound in drug discovery?

The boronate ester moiety enables aryl-aryl bond formation via Suzuki-Miyaura coupling, a critical step in constructing biaryl pharmacophores. Methodological considerations include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dtbpf) for mild conditions.

- Base optimization : K₂CO₃ or CsF in THF/H₂O mixtures to activate the boronate .

- Coupling partners : Aryl halides (e.g., bromoarenes) or triflates for diversifying the indazole scaffold .

Advanced: How can regioselectivity challenges during indazole synthesis be addressed?

Isomer formation (e.g., 1H vs. 2H-indazole) is a common issue. Strategies include:

- Temperature control : Prolonged reflux in DMF (110–120°C) favors the thermodynamically stable 1H-indazole isomer .

- Recrystallization : Purification using DMF/EtOH mixtures to isolate the desired regioisomer, as demonstrated in the removal of (2,3-dichlorophenyl)-1H-indazole impurities .

- Directing groups : Temporary protecting groups (e.g., Boc) to steer cyclization regioselectivity .

Advanced: What parameters optimize Suzuki coupling efficiency for this substrate?

Key optimization steps:

- Solvent system : Use toluene/EtOH (4:1) for solubility and reactivity balance.

- Ligand effects : Bidentate ligands (e.g., dppf) enhance catalytic activity and reduce homocoupling byproducts .

- Molar ratios : Maintain a 1:1.2 ratio of boronate to aryl halide to minimize excess reagent interference.

- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 100°C vs. 12 hr conventional heating) .

Basic: What analytical techniques validate the structure and purity of this compound?

- ¹H/¹³C NMR : Assign peaks for the difluoromethyl group (δ ~5.5–6.0 ppm, split into doublets due to ²JHF coupling) and boronate ester (quartet for B-O-CH₃, δ ~1.3 ppm) .

- HRMS : Confirm molecular weight (C₁₄H₁₇BF₂N₂O₂, MW 294.11) .

- XRD (if crystalline) : Resolve stereoelectronic effects of the CF₂H and boronate groups, though crystallization may require slow evaporation from DCM/hexane .

Advanced: How do electronic effects of substituents complicate NMR interpretation?

- Difluoromethyl group : Causes splitting in ¹H NMR (²JHF ~50 Hz) and ¹⁹F NMR signals (δ ~-80 to -90 ppm).

- Boronate ester : May shield adjacent protons, shifting aromatic peaks upfield. Use 2D NMR (HSQC, HMBC) to resolve overlapping signals .

- Dynamic effects : Rotameric states of the CF₂H group can broaden signals; use elevated temperatures (e.g., 50°C in DMSO-d₆) to sharpen peaks .

Advanced: How can computational methods predict reactivity or biological activity?

- DFT calculations : Model the boronate’s Suzuki coupling transition state to predict reaction barriers (e.g., B3LYP/6-31G* level) .

- Docking studies : Screen against target proteins (e.g., kinases) using the indazole core as a hinge-binding motif. Align with known bioactive analogs (e.g., 5-amino-3-(3,4-dichlorophenyl)-1H-indazole) .

- ADMET prediction : Use QSAR models to assess solubility (LogP ~3.5) and metabolic stability of the CF₂H group .

Advanced: How should researchers address contradictions in spectroscopic or synthetic data?

- Reproducibility checks : Verify reaction conditions (e.g., anhydrous DMF for hydrazine closure) .

- Byproduct analysis : Use LC-MS to detect minor isomers or decomposition products (e.g., boronic acid hydrolysis).

- Cross-validation : Compare XRD data with computational geometry (e.g., SHELXL refinement) to resolve structural ambiguities .

Basic: What are potential applications of this compound in medicinal chemistry?

- Kinase inhibitors : The indazole scaffold mimics ATP-binding motifs, while the boronate enables late-stage diversification via Suzuki coupling .

- PROTACs : The boronate serves as a handle for conjugating E3 ligase ligands.

- In vitro probes : The CF₂H group enhances metabolic stability compared to -CH₃, though in vivo studies require further optimization .

Advanced: What strategies mitigate boronate ester hydrolysis during storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.